2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
“2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been studied for its potential antitumor properties . It is part of a series of novel compounds designed and synthesized in the search for small molecules activating procaspase-3 .
Synthesis Analysis
The synthesis of this compound and similar ones involves the design and creation of (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . The synthesis process involves multiple steps, including a nucleophilic substitution .Molecular Structure Analysis
The molecular formula of this compound is C15H12F2N2O3S . It has a mono-isotopic mass of 338.053680 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have been a field of research that has benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include our compound of interest, have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . Especially, certain derivatives exhibited cytotoxicity equal or superior to the positive control PAC-1, the first procaspase-3 activating compound . The most potent compound was three- to five-fold more cytotoxic than PAC-1 in the three cancer cell lines tested .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . For instance, novel indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity , making them potentially useful in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activities , which could be beneficial in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities , which could be beneficial in the management of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . They play important roles in the regulation of apoptotic pathways, particularly caspase-3, known as the executioner caspase .
Result of Action
Some indole derivatives have been found to exhibit notable cytotoxicity toward human cancer cell lines . They have been shown to induce late cellular apoptosis .
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Future Directions
The compound and its related series have shown promise in the field of anticancer drug development . The most potent compound in the series was found to be three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested . These results suggest that this compound could serve as a template for further design and development of novel anticancer agents .
properties
IUPAC Name |
2,4-difluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c1-19-13-4-3-11(6-9(13)7-15(19)20)18-23(21,22)14-5-2-10(16)8-12(14)17/h2-6,8,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKKNAGRUYEEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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